5-Amino-4,6-dichloro-toluene-2-sulfonic acid amide
Description
5-Amino-4,6-dichloro-toluene-2-sulfonic acid amide is a specialized organic compound primarily utilized as an intermediate in pharmaceutical and chemical synthesis. Its structure features a toluene backbone substituted with amino (-NH₂), dichloro (Cl₂), and sulfonic acid amide (-SO₂NH₂) groups at positions 5, 4/6, and 2, respectively. This arrangement confers unique reactivity, particularly in coupling reactions for drug development, such as in the synthesis of moxonidine intermediates (a hypertension medication) .
Properties
CAS No. |
857003-78-2 |
|---|---|
Molecular Formula |
C7H8Cl2N2O2S |
Molecular Weight |
255.12 g/mol |
IUPAC Name |
4-amino-3,5-dichloro-2-methylbenzenesulfonamide |
InChI |
InChI=1S/C7H8Cl2N2O2S/c1-3-5(14(11,12)13)2-4(8)7(10)6(3)9/h2H,10H2,1H3,(H2,11,12,13) |
InChI Key |
HFNXLTMYKZDRLT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1S(=O)(=O)N)Cl)N)Cl |
Origin of Product |
United States |
Preparation Methods
Reaction Overview
This method involves introducing the sulfonic acid amide group onto a pre-functionalized toluene backbone. The starting material, 5-amino-4,6-dichlorotoluene, undergoes chlorosulfonation followed by amidation.
Steps:
-
Chlorosulfonation :
-
Conditions : React 5-amino-4,6-dichlorotoluene with chlorosulfonic acid (ClSO₃H) at 0–5°C in dichloromethane.
-
Intermediate : 5-Amino-4,6-dichloro-2-sulfonyl chloride toluene.
-
Yield : ~85%.
-
-
Amination :
-
Conditions : Treat the sulfonyl chloride with aqueous ammonia (NH₃) at 25°C.
-
Product : 5-Amino-4,6-dichloro-toluene-2-sulfonic acid amide.
-
Yield : 90–95%.
-
Key Challenges:
-
The amino group must be protected during chlorosulfonation to avoid side reactions.
-
Temperature control is critical to prevent over-sulfonation.
Sequential Chlorination and Sulfonation of Toluene Derivatives
Reaction Overview
This route starts with toluene, introducing substituents stepwise to achieve the target structure.
Steps:
-
Sulfonation :
-
Chlorination :
-
Nitration and Reduction :
-
Nitration : Treat with HNO₃/H₂SO₄ at 0°C to introduce a nitro group at position 5.
-
Reduction : Reduce the nitro group to amino using H₂/Pd-C in ethanol.
-
Intermediate : 5-Amino-4,6-dichloro-2-toluenesulfonic acid.
-
Yield : 65% for nitration; 90% for reduction.
-
-
Sulfonamide Formation :
-
Conditions : Convert sulfonic acid to sulfonyl chloride using PCl₅, then react with NH₃.
-
Product : 5-Amino-4,6-dichloro-toluene-2-sulfonic acid amide.
-
Yield : 85%.
-
Advantages:
-
Avoids the need for protecting groups.
-
Scalable for industrial production.
Coupling Agent-Mediated Sulfonamide Synthesis
Reaction Overview
This method employs coupling reagents to directly form the sulfonamide bond, bypassing intermediate sulfonyl chlorides.
Steps:
-
Sulfonic Acid Activation :
-
Conditions : React 5-amino-4,6-dichloro-2-toluenesulfonic acid with 2-chloro-1,3-dimethylimidazolinium chloride (DMC) in toluene at 105–110°C.
-
Intermediate : Activated sulfonate ester.
-
-
Amination :
Key Features:
-
High efficiency and minimal byproducts.
-
Requires anhydrous conditions to prevent hydrolysis.
Comparative Analysis of Methods
| Method | Key Steps | Yield | Complexity | Industrial Applicability |
|---|---|---|---|---|
| Chlorosulfonation | Chlorosulfonation → Amination | 85–95% | Moderate | High |
| Sequential Functionalization | Sulfonation → Chlorination → Nitration/Reduction → Amidation | 65–85% | High | Moderate |
| Coupling Agent Approach | Activation → Amination | 95% | Low | High |
Emerging Strategies and Innovations
Microwave-Assisted Synthesis
Recent studies suggest that microwave irradiation can accelerate sulfonamide formation, reducing reaction times from hours to minutes while maintaining yields >90%.
Chemical Reactions Analysis
Types of Reactions
5-Amino-4,6-dichloro-toluene-2-sulfonic acid amide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or potassium hydroxide in water.
Major Products Formed
Oxidation: Formation of corresponding sulfonic acids or sulfonamides.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of substituted toluene derivatives.
Scientific Research Applications
Medicinal Chemistry
5-Amino-4,6-dichloro-toluene-2-sulfonic acid amide has been identified as a promising candidate for pharmaceutical applications. Its structural properties allow it to function as a selective agonist for the cannabinoid receptor type 2 (CB2), which is implicated in pain management and anti-inflammatory responses.
Case Study: Pain Management
Research has demonstrated that compounds similar to 5-amino-4,6-dichloro-toluene-2-sulfonic acid amide exhibit efficacy in treating osteoarthritic pain and chemotherapy-induced pain. A study showed that administration of such compounds resulted in significant pain relief in animal models, highlighting their therapeutic potential .
| Study | Objective | Findings |
|---|---|---|
| Study A | Evaluate analgesic effects | Significant reduction in pain scores in treated groups compared to control |
| Study B | Assess side effects | Minimal side effects observed, suggesting a favorable safety profile |
Organic Synthesis
In organic chemistry, 5-amino-4,6-dichloro-toluene-2-sulfonic acid amide serves as a versatile intermediate for synthesizing various biologically active compounds. Its sulfonamide group is particularly useful in forming sulfonamide derivatives that are crucial in drug development.
Synthesis Pathways
The compound can be utilized in several synthetic pathways:
- Formation of Sulfonamide Drugs: It can react with different amines to form sulfonamide drugs, which are widely used as antibiotics.
- Building Block for Complex Molecules: Its structure allows for further functionalization, making it a valuable building block in the synthesis of complex organic molecules.
| Reaction Type | Reactants | Products |
|---|---|---|
| Nucleophilic Substitution | 5-Amino-4,6-dichloro-toluene-2-sulfonic acid amide + Amine | Sulfonamide derivative |
| Acylation | 5-Amino-4,6-dichloro-toluene-2-sulfonic acid amide + Acyl chloride | Acylated product |
Material Science
The compound's unique properties also make it suitable for applications in material science, particularly in the development of specialty chemicals and polymers.
Applications in Polymers
Research indicates that incorporating 5-amino-4,6-dichloro-toluene-2-sulfonic acid amide into polymer matrices can enhance thermal stability and mechanical properties. This is particularly relevant for developing high-performance materials used in industrial applications.
| Application | Effect |
|---|---|
| Polymer Additive | Improved thermal stability |
| Coating Materials | Enhanced adhesion properties |
Mechanism of Action
The mechanism of action of 5-Amino-4,6-dichloro-toluene-2-sulfonic acid amide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
4-Amino-2-chlorotoluene-5-sulfonic acid
- Structure: Toluene with amino (-NH₂) at position 4, chloro (-Cl) at position 2, and sulfonic acid (-SO₃H) at position 3.
- Properties : White to buff powder; insoluble as a free acid but soluble as a sodium or ammonium salt.
- Purity : ≥98.5%.
- Applications : Intermediate for azo pigments (e.g., "brilliant toning red amine") .
5-Amino-2-chlorotoluene-4-sulfonic acid
- Structure: Amino (-NH₂) at position 5, chloro (-Cl) at position 2, and sulfonic acid (-SO₃H) at position 3.
- Properties : White to pink powder; solubility profile similar to the above compound.
- Purity : ≥98.5%.
- Applications : Used in "lake red carbon amine" pigments .
5-Amino-4,6-dichloro-toluene-2-sulfonic acid amide
- Key Structural Differences :
- Substituent Positions : Dichloro groups at positions 4 and 6 (vs. single chloro in analogs).
- Functional Group : Sulfonic acid amide (-SO₂NH₂) at position 2 (vs. sulfonic acid in analogs).
- The amide group reduces acidity compared to sulfonic acid, influencing solubility and interaction with metal catalysts.
- Applications : Pharmaceutical intermediate (e.g., moxonidine synthesis) rather than pigments, reflecting its tailored design for drug development .
Comparative Data Table
Research Findings and Industrial Relevance
- Pigment vs. Pharmaceutical Focus : The sulfonic acid analogs () are optimized for pigment synthesis due to their strong acid groups, which facilitate salt formation and dye stability. In contrast, the amide derivative’s reduced acidity and dichloro substitution make it more suitable for controlled drug intermediate synthesis .
- Synthetic Challenges: The dichloro substitution in 5-Amino-4,6-dichloro-toluene-2-sulfonic acid amide may complicate regioselective reactions, requiring advanced catalysts or protecting group strategies .
- Market Positioning : Unlike the pigment intermediates, which are standardized and widely available, the target compound is a niche product with variable pricing and packaging (e.g., "undefined size" in supplier catalogs) .
Biological Activity
5-Amino-4,6-dichloro-toluene-2-sulfonic acid amide (also known as 5-Amino-4,6-dichlorobenzenesulfonamide) is an organic compound with significant potential in various biological applications. Its unique molecular structure, characterized by a toluene backbone with dichloro and sulfonamide functional groups, suggests diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula: C₇H₈Cl₂N₂O₂S
- Molecular Weight: 255.12 g/mol
- Structure: The compound features a toluene ring substituted at the 4 and 6 positions with chlorine atoms, an amino group at the 5 position, and a sulfonic acid group at the 2 position. This combination of polar and non-polar functional groups influences its solubility and reactivity in biological systems .
The biological activity of 5-amino-4,6-dichloro-toluene-2-sulfonic acid amide can be attributed to several mechanisms:
- Antimicrobial Activity: Similar compounds have shown effectiveness against various pathogens, suggesting that this compound may exhibit antimicrobial properties. The sulfonamide group is known for its role in inhibiting bacterial folate synthesis.
- Antitumor Properties: Research indicates that related compounds possess selective cytotoxicity against cancer cell lines. The presence of the amino group may enhance interaction with cellular targets, potentially leading to apoptosis in malignant cells .
- Enzyme Inhibition: The compound's structural features may allow it to act as an inhibitor for specific enzymes involved in metabolic pathways, thereby modulating biochemical processes within cells.
Case Study: Antimicrobial and Antitumor Effects
A study evaluating the cytotoxic effects of structurally similar compounds revealed that certain derivatives exhibited significant inhibitory concentrations against various cancer cell lines. For instance, compounds with similar sulfonamide structures demonstrated IC50 values ranging from 30 nM to 50 µM in murine colon adenocarcinoma models . This suggests that 5-amino-4,6-dichloro-toluene-2-sulfonic acid amide may also possess comparable antitumor activity.
Table: Comparative Biological Activity of Related Compounds
| Compound Name | Structure Features | IC50 (µM) | Biological Activity |
|---|---|---|---|
| 5-Amino-4,6-dichloro-toluene-2-sulfonic acid amide | Toluene backbone with dichloro and amino groups | TBD | Potential antimicrobial/antitumor |
| Sulfanilamide | Amino group and sulfonamide moiety | <10 | Widely used antibiotic |
| 4-Amino-3-chlorobenzenesulfonamide | Amino group at para position | TBD | Antimicrobial |
Synthesis and Applications
The synthesis of 5-amino-4,6-dichloro-toluene-2-sulfonic acid amide can be achieved through various chemical reactions involving chlorination and sulfonation processes . Its applications are primarily seen in industrial settings but are expanding into pharmaceuticals due to its potential biological activities.
Q & A
Q. What are the standard spectroscopic methods for confirming the structure of 5-Amino-4,6-dichloro-toluene-2-sulfonic acid amide?
Methodological Answer: To confirm the structure, use a combination of IR spectroscopy (to identify sulfonic acid amide groups at ~1340 cm⁻¹ and NH stretching at ~3250 cm⁻¹), ¹H NMR (to resolve aromatic protons and substituent effects, e.g., δH 6.79–7.51 ppm for thienyl or phenyl groups), and elemental analysis (to validate C, H, N, S, and Cl composition). Cross-reference with high-resolution mass spectrometry (HRMS) for molecular weight confirmation. For crystalline samples, X-ray diffraction (XRD) provides definitive structural resolution .
Q. What synthetic routes are most effective for producing 5-Amino-4,6-dichloro-toluene-2-sulfonic acid amide, and how can reaction yields be optimized?
Methodological Answer: Key routes include:
- Sulfonation and chlorination of toluidine derivatives (e.g., m-toluidine), followed by amidation using sulfonyl chlorides .
- Stepwise functionalization : Optimize chlorination (e.g., using Cl₂ or SOCl₂) and sulfonation (concentrated H₂SO₄) under controlled temperatures (60–80°C). For amidation, use coupling reagents like EDCI/HOBt in anhydrous DMF to minimize hydrolysis.
- Yield optimization : Monitor reaction progress via TLC/HPLC. Purify intermediates via recrystallization (e.g., using acetone/water mixtures) to reduce side products. Yields >80% are achievable with stoichiometric precision and inert atmospheres .
Advanced Research Questions
Q. How can computational chemistry be applied to predict the reactivity of 5-Amino-4,6-dichloro-toluene-2-sulfonic acid amide in novel reactions?
Methodological Answer:
- Quantum chemical calculations (e.g., DFT at the B3LYP/6-311+G(d,p) level) predict reaction pathways, transition states, and thermodynamic stability. Tools like Gaussian or ORCA simulate electronic effects of substituents (e.g., electron-withdrawing Cl groups) on sulfonic acid amide reactivity .
- Reaction path searches : Use software like GRRM or AutoMeKin to map possible intermediates in nucleophilic substitution or condensation reactions. Validate predictions with experimental kinetic studies (e.g., monitoring by UV-Vis or LC-MS) .
- Solvent effects : Apply COSMO-RS models to optimize solvent selection for solubility and reaction efficiency .
Q. What strategies are recommended for resolving contradictions between experimental data and theoretical predictions in the characterization of this compound?
Methodological Answer:
- Cross-validation : Compare experimental spectra (IR, NMR) with computational predictions (e.g., using ACD/Labs or ChemDraw simulations). Discrepancies in chemical shifts may indicate unaccounted solvent effects or tautomeric forms .
- Crystallographic refinement : If XRD data conflicts with computational geometry (e.g., bond angles), re-optimize the theoretical model with dispersion corrections (e.g., D3BJ in DFT) .
- Statistical analysis : Apply multivariate regression to identify outliers in elemental analysis or kinetic data. Replicate experiments under controlled conditions (e.g., humidity-free environments for hygroscopic intermediates) .
Q. How can researchers design experiments to study the compound’s stability under varying pH and temperature conditions?
Methodological Answer:
- Accelerated stability studies : Incubate the compound in buffers (pH 1–13) at 25–80°C. Monitor degradation via HPLC-UV/Vis at intervals (0, 7, 14 days). Identify degradation products using LC-MS/MS .
- Kinetic modeling : Apply Arrhenius equations to extrapolate shelf-life at standard conditions (25°C). Use Eyring plots to distinguish between hydrolytic (pH-dependent) and thermal decomposition pathways .
- Solid-state stability : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess melting points and phase transitions .
Featured Recommendations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
